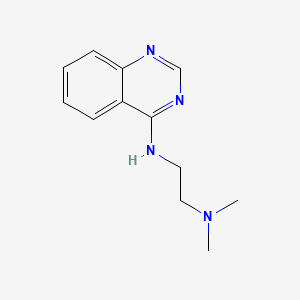

Quinazoline, 4-((2-(dimethylamino)ethyl)amino)-

Description

Quinazoline, 4-((2-(dimethylamino)ethyl)amino)-, is a quinazoline derivative featuring a dimethylaminoethylamino substituent at the 4-position of the heterocyclic core. Evidence from a 2008 study highlights its structural role in enhancing DNA-binding affinity and cytotoxicity compared to parent compounds. For instance, derivative 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide) demonstrated significant activity against P388 and A549 tumor cells (IC₅₀ = 14.45 μM and 20.54 μM, respectively), outperforming its non-substituted counterpart (IC₅₀ > 100 μM for P388) . The dimethylaminoethyl group improves solubility and interaction with cellular targets, underscoring its pharmacological relevance.

Properties

CAS No. |

3337-87-9 |

|---|---|

Molecular Formula |

C12H16N4 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N',N'-dimethyl-N-quinazolin-4-ylethane-1,2-diamine |

InChI |

InChI=1S/C12H16N4/c1-16(2)8-7-13-12-10-5-3-4-6-11(10)14-9-15-12/h3-6,9H,7-8H2,1-2H3,(H,13,14,15) |

InChI Key |

YTGHVUIQNDNPCX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Biological Activity

Quinazolines are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The compound Quinazoline, 4-((2-(dimethylamino)ethyl)amino)- is particularly noteworthy due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of quinazoline derivatives, including Quinazoline, 4-((2-(dimethylamino)ethyl)amino)- , is primarily attributed to their ability to inhibit various enzymes and receptors involved in cancer progression and other diseases:

- Inhibition of Tyrosine Kinases : Quinazolines often act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. This inhibition leads to reduced cell proliferation and survival in cancer cells .

- DNA Repair Enzyme Inhibition : Some quinazoline derivatives interfere with DNA repair mechanisms, contributing to their anticancer effects .

- Thymidylate Synthase Inhibition : This mechanism is crucial for disrupting nucleotide synthesis in rapidly dividing cells, leading to cell death .

Structure-Activity Relationships (SAR)

The effectiveness of quinazoline derivatives can be significantly influenced by their structural components. Key findings include:

- Substitution Patterns : The presence of electron-withdrawing groups at specific positions enhances the inhibitory activity against EGFR and other targets .

- Dimethylamino Group : The dimethylamino substitution at the 4-position has been shown to enhance solubility and biological activity .

- Alkyl Chains : Variations in alkyl chain length and branching can affect the potency and selectivity of the compounds against cancer cell lines .

Table 1: Biological Activity Data

| Compound Name | Target | IC50 Value (μM) | Activity |

|---|---|---|---|

| Quinazoline, 4-((2-(dimethylamino)ethyl)amino)- | EGFR | 0.47 | Strong inhibitor |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 | Highly selective |

| 3-chloro-4-fluoro-aniline substituted quinazoline | Various cancers | 10 | Potent activity |

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines:

- A study reported that compounds containing a quinazoline core showed IC50 values in the nanomolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

- The introduction of specific substituents at the 6-position was found to enhance the anticancer activity by improving binding affinity to the EGFR .

Antimicrobial Properties

Quinazolines have also been evaluated for their antibacterial and antifungal activities:

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

ATCO Series (ATCO065 and ATCO175)

Unlike the target compound, ATCO175 lacks the ethylamino linker but retains the dimethylamino group, emphasizing how substituent positioning influences target specificity .

SN 11,534 (4-(4'-Diethylamino-1'-methylbutylamino)-quinazoline)

This analogue replaces the dimethylaminoethyl group with a bulkier diethylamino-butyl chain. While its biological activity remains unspecified, its synthesis highlights the versatility of quinazoline modifications for tuning pharmacokinetic properties .

4-Dimethylaminoquinazoline

A simpler derivative with a dimethylamino group directly at the 4-position exhibits MCHR1 inhibition, suggesting that even minor structural changes (e.g., absence of the ethylamino spacer) alter bioactivity profiles .

Heterocyclic Analogues with Similar Substituents

Benzo[de]isoquinoline Derivatives (e.g., Compound 3a)

In a 2008 study, benzo[de]isoquinoline derivatives with 5-(dimethylaminoethylamino) substituents showed potent activity against HeLa cells (IC₅₀ = 0.69 μM). Notably, 6-position substitutions (e.g., 4b) exhibited even greater potency (IC₅₀ = 0.23 μM for P388D1), underscoring the critical role of substituent positioning .

Imidazoquinoline Derivatives

Compounds like 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline () demonstrate antimicrobial activity. The fused imidazole ring introduces distinct electronic effects compared to quinazoline, altering target selectivity .

Functional Comparisons: Substituent Impact on Bioactivity

Key Observations:

Substituent Position: In benzo[de]isoquinolines, 6-position dimethylaminoethylamino groups (4b) yield higher potency than 5-position analogues (3a) .

Linker Flexibility: The ethylamino spacer in the target compound enhances DNA intercalation compared to rigid or bulkier chains (e.g., SN 11,534) .

Secondary vs. Tertiary Amines: Dimethylamino groups reduce side effects (e.g., avoiding primary amines in amonafide derivatives) while maintaining efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2-(dimethylamino)ethyl)amino)quinazoline, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core. Key steps include:

- Nucleophilic substitution : Reacting 4-chloroquinazoline with 2-(dimethylamino)ethylamine under reflux in aprotic solvents (e.g., DMF or THF) .

- Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to purify intermediates.

- Characterization : Confirm structures via -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction (XRD) can validate stereochemistry .

Q. How does the dimethylaminoethylamino substituent influence the compound's physicochemical properties?

Methodological Answer: The 2-(dimethylamino)ethyl group enhances solubility in polar solvents (e.g., water or DMSO) due to its tertiary amine, which also impacts:

- pKa modulation : Use potentiometric titration to determine basicity (expected pKa ~8–9 for the dimethylamino group) .

- Lipophilicity : Measure logP values via HPLC or shake-flask methods; the polar amine reduces logP compared to unsubstituted quinazolines .

- Stability : Perform accelerated degradation studies (e.g., pH 1–13 buffers, 40°C) to assess hydrolytic stability of the amine linkage .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Analyze -NMR for resonances at δ 2.2–2.5 ppm (N(CH)) and δ 3.4–3.7 ppm (CH-N). -NMR should show signals near 45 ppm (N(CH)) and 55 ppm (CH-N) .

- IR : Look for N-H stretches (~3300 cm) and C=N quinazoline ring vibrations (~1600 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of this quinazoline derivative?

Methodological Answer:

- Core modifications : Synthesize analogs with halogenation (e.g., 6-F, 7-Cl) or methoxy groups on the quinazoline ring to enhance receptor binding. Compare IC values in enzyme inhibition assays .

- Amine substituent variations : Replace the dimethylaminoethyl group with morpholinoethyl or piperazinyl groups. Evaluate changes in cytotoxicity (via MTT assays) and solubility .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or Aurora kinases .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar amines?

Methodological Answer:

- Comparative kinetics : Use stopped-flow spectroscopy to measure reaction rates of 4-((2-(dimethylamino)ethyl)amino)quinazoline versus analogs (e.g., ethyl 4-(dimethylamino)benzoate) in nucleophilic substitution reactions .

- Electron-density analysis : Conduct DFT calculations (Gaussian 09) to compare charge distribution at the amine nitrogen, explaining reactivity differences .

- Solvent effects : Test reactions in varying solvents (e.g., DMF vs. acetonitrile) to assess dielectric constant impacts on reactivity .

Q. How can crystallization conditions be optimized to improve yield and purity of this compound?

Methodological Answer:

- Solvent screening : Use high-throughput crystallography platforms (e.g., Crystal16) to test solvents like ethanol, acetone, or ethyl acetate. Monitor supersaturation via in-situ Raman spectroscopy .

- Additive screening : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize polymorphic forms. Characterize crystals via XRD and DSC .

- Scale-up protocols : Implement anti-solvent addition (e.g., water in DMSO) under controlled cooling (2°C/min) to prevent amorphous precipitation .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- Cell viability : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination (dose range: 0.1–100 µM) .

- Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells post-treatment .

- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets like VEGFR-2 or PDGFR-β .

Q. How can metabolic stability and degradation pathways be studied for this compound?

Methodological Answer:

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. Key degradation pathways likely involve N-demethylation or quinazoline ring oxidation .

- CYP inhibition : Test inhibition of CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.